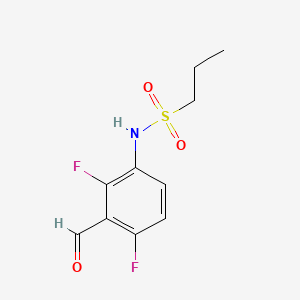

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Descripción general

Descripción

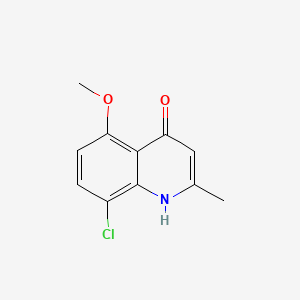

“N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C10H11F2NO3S . It has a molecular weight of 263.26 g/mol .

Synthesis Analysis

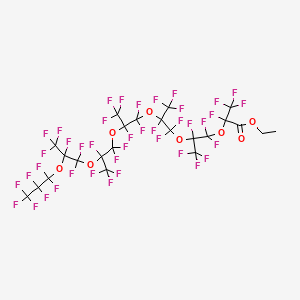

The synthesis of this compound involves the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide in tetrahydrofuran under an atmosphere of nitrogen. Lithium diisopropylamide, freshly prepared from n-butyllithium and diisopropylamine, is added to the reaction. After 30 minutes, N,N-dimethyl-formamide is added dropwise to the reaction. The reaction is stirred for 30 minutes at -78°C and then allowed to warm to room temperature for 40 minutes. The reaction is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid.Molecular Structure Analysis

The IUPAC name for this compound is N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide . The InChI string is InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 . The canonical SMILES representation is CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F .Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.26 g/mol . It has a computed XLogP3-AA value of 1.4 . It has one hydrogen bond donor and six hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass are both 263.04277071 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Transformation of Cyclic Sulfoximines

An unprecedented stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes was facilitated by a difluoro(phenylsulfonyl)methyl group, enabling the synthesis of cyclic sulfoximines. This group plays a crucial role not only in the cycloaddition reaction but also in further transformations, allowing the conversion of difluorinated cyclic sulfoximines to cyclic sulfinamides (Ye, Zhang, Ni, Rong, & Hu, 2014).

Antimicrobial Evaluation of Sulfonate Derivatives

Sulfonate derivatives synthesized from 1,3-propane and/or 1,4-butane sultone were evaluated for their antimicrobial and antifungal activities. Among these, compound 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate showed significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of sulfonate derivatives as antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Electronic Structure and Biological Activities of Sulfonamide Derivatives

The electronic structure and biological activities of sulfonamide derivatives were investigated using both experimental and computational approaches. These studies included molecular docking to explore potential inhibitor activities, indicating the versatility of sulfonamide compounds in biological applications (Vetrivelan, 2019).

Fuel-Cell Applications of Sulfonated Block Copolymers

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These materials showed promising proton conductivity and mechanical properties, suggesting their potential use in fuel-cell technology (Bae, Miyatake, & Watanabe, 2009).

Application in Drug Metabolism Studies

The application of biocatalysis to drug metabolism was demonstrated by preparing mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This approach facilitated the production of metabolites in quantities sufficient for structural characterization by NMR, supporting drug metabolism studies (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Propiedades

IUPAC Name |

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQKKCELAQLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401219886 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide | |

CAS RN |

918523-58-7 | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401219886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)